molecular formula C19H19NO3 B2623800 5-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione CAS No. 620931-61-5

5-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione

Cat. No. B2623800
CAS RN: 620931-61-5
M. Wt: 309.365
InChI Key: VZQUZYIZOWKFCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione is a synthetic compound that has been extensively studied for its potential in scientific research. It is commonly referred to as MTPI and is known for its unique chemical structure and properties.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 5-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione, focusing on six unique applications:

Anticancer Activity

5-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione: has shown potential as an anticancer agent. Its structure allows it to interact with DNA, inhibiting the replication of cancer cells. This compound has been studied for its ability to induce apoptosis (programmed cell death) in various cancer cell lines, making it a promising candidate for further development in cancer therapy .

Antimicrobial Properties

This compound exhibits significant antimicrobial properties. It has been tested against a variety of bacterial and fungal strains, showing effectiveness in inhibiting their growth. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with essential enzymatic processes .

Anti-inflammatory Effects

Research has indicated that 5-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione possesses anti-inflammatory properties. It can reduce the production of pro-inflammatory cytokines and inhibit the activity of enzymes involved in the inflammatory response. This makes it a potential candidate for treating inflammatory diseases such as arthritis .

Neuroprotective Applications

Studies have shown that this compound has neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. The compound’s ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for these conditions .

Antioxidant Activity

5-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione: has been found to have strong antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases, including cardiovascular diseases and cancer. This antioxidant activity supports its use in developing supplements or drugs aimed at reducing oxidative damage .

Antiviral Potential

Preliminary research suggests that this compound may have antiviral properties. It has been tested against several viruses, showing the ability to inhibit viral replication. This makes it a potential candidate for developing antiviral drugs, especially in the context of emerging viral infections .

Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes that are critical in disease pathways. For example, it can inhibit enzymes involved in the synthesis of inflammatory mediators or those that play a role in cancer cell proliferation. This enzyme inhibition property broadens its application in various therapeutic areas .

Photodynamic Therapy

5-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione: has potential applications in photodynamic therapy (PDT). PDT is a treatment that uses light-sensitive compounds and light to kill cancer cells. This compound can act as a photosensitizer, accumulating in cancer cells and producing reactive oxygen species upon light activation, leading to cell death .

properties

IUPAC Name

5-methyl-1-[3-(4-methylphenoxy)propyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-13-4-7-15(8-5-13)23-11-3-10-20-17-9-6-14(2)12-16(17)18(21)19(20)22/h4-9,12H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQUZYIZOWKFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCN2C3=C(C=C(C=C3)C)C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807667
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Methyl-1-[3-(4-methylphenoxy)propyl]indole-2,3-dione

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